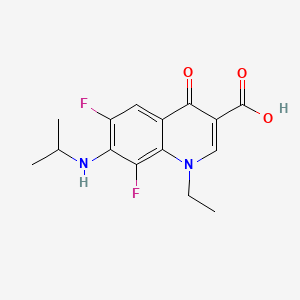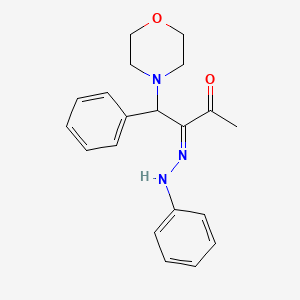
4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a quinoline moiety attached to a benzenesulfonamide structure, which is further substituted with chloro and methoxy groups. The unique structural features of this compound make it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is then subjected to sulfonation to introduce the benzenesulfonamide group. The final step involves the coupling of the sulfonamide with 8-quinoline under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and conditions is critical to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups into the benzenesulfonamide structure.
科学的研究の応用
4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonamide group can interfere with bacterial cell wall synthesis, making it a potential antimicrobial agent. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
4-chloro-2,5-dimethoxyaniline: A precursor in the synthesis of the target compound.
8-quinoline: Another precursor that contributes to the quinoline moiety.
Other sulfonamides: Compounds with similar sulfonamide groups but different substituents.
Uniqueness
The uniqueness of 4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both quinoline and sulfonamide groups makes it versatile for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C17H15ClN2O4S |
|---|---|
分子量 |
378.8 g/mol |
IUPAC名 |
4-chloro-2,5-dimethoxy-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H15ClN2O4S/c1-23-14-10-16(15(24-2)9-12(14)18)25(21,22)20-13-7-3-5-11-6-4-8-19-17(11)13/h3-10,20H,1-2H3 |
InChIキー |
NVULRNVWWFMWPE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine](/img/structure/B15283416.png)

![Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B15283440.png)
![2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium](/img/structure/B15283442.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15283446.png)
![3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283449.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B15283465.png)
![methyl 5-(2-phenylethyl)-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15283478.png)
![5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B15283486.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B15283490.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B15283495.png)
![5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B15283502.png)
